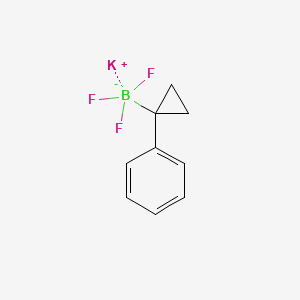
Potassium trifluoro(1-phenylcyclopropyl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(1-phenylcyclopropyl)boranuide is an organic boron compound . It is a solid structure and a strong alkaline compound . It is soluble in various organic solvents such as ether and acetone, but its solubility in water is relatively low . This compound’s properties make it applicable in organic synthesis .
Synthesis Analysis
The method of preparing this compound mainly involves the reaction of organic boron compounds and potassium fluoride .Molecular Structure Analysis
The molecular formula of this compound is C9H9BF3K . The molecular weight is 224.07 g/mol .Chemical Reactions Analysis
This compound is typically used as a reagent in organic synthesis . It can be used to catalyze Wheeler-Burg reactions and Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.07 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 1 rotatable bond count . Its exact mass and monoisotopic mass are 224.0386464 g/mol . It has a topological polar surface area of 0 Ų and a complexity of 195 .科学的研究の応用
Catalytic Activity and Functional Group Tolerance
Potassium trifluoro(1-phenylcyclopropyl)boranuide and related boron compounds have demonstrated a broad range of applications in organic synthesis due to their unique reactivity and functional group tolerance. For instance, tris(pentafluorophenyl)boron has been utilized as an effective catalyst in the hydrosilylative reduction of tertiary and N-phenyl secondary amides. This process allows for the mild reduction of these amides with minimal purification required, showcasing the functional group tolerance of boron compounds for alkenes, nitro groups, and aryl halides, including aryl iodides (Chadwick, Kardelis, Lim, & Adronov, 2014).
Borylation Chemistry
Borylation of fluorinated arenes using boron-centered nucleophiles demonstrates the versatility of boron compounds in forming stable arylborate anions. This chemistry provides a unique entry into aryltricyanoborates, expanding the toolkit for synthesizing complex organic molecules (Landmann, Hennig, Ignat’ev, & Finze, 2017).
Advances in Borylation Reactions
The application of tris(pentafluorophenyl)borane in borylation chemistry has been highlighted, emphasizing its role beyond catalytic activities in polymerization. Its high Lewis acidity and steric bulk make it a pivotal reagent for various synthetic transformations, including hydrogenation and frustrated Lewis pair (FLP) chemistry (Lawson & Melen, 2017).
Electrolyte Additives for Lithium-Ion Batteries
In the realm of material science, tris(pentafluorophenyl)borane has been investigated as an electrolyte additive to enhance the power capabilities of lithium-ion batteries. This research underscores the potential of boron compounds in improving the efficiency and performance of energy storage devices (Chen & Amine, 2006).
Novel Reactivity and Mechanisms
Potassium trifluoro(organo)borates represent a significant advancement in organic chemistry, offering new perspectives through their reactivity in transmetallation reactions and the formation of difluoroboranes. These compounds provide a more reactive alternative to traditional boronic acids and esters, enhancing the scope of reactions achievable with organoboron reagents (Darses & Genêt, 2003).
作用機序
Target of Action
Potassium trifluoro(1-phenylcyclopropyl)boranuide is a reagent used in organic synthesis . Its primary targets are the reactants in the chemical reactions it catalyzes, such as the Wheeler-Hamburger reaction and the Suzuki-Miyaura coupling reaction .
Mode of Action
The compound interacts with its targets by facilitating the transfer of a boron atom to the reactants .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. In general, it is involved in reactions that form carbon-carbon bonds, such as the suzuki-miyaura coupling . These reactions are fundamental to many biochemical pathways, including the synthesis of complex organic molecules .
Pharmacokinetics
It is worth noting that the compound is a solid structure, soluble in various organic solvents (such as ether, acetone, etc), but has low solubility in water .
Result of Action
The result of this compound’s action is the formation of new chemical bonds in the reactants, enabling the synthesis of complex organic molecules . This can have a wide range of effects at the molecular and cellular level, depending on the specific molecules being synthesized .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility can affect its efficacy in different solvents . Additionally, it is a strong alkaline compound, so its stability and efficacy can be affected by the pH of the environment . Proper safety measures should be taken when handling this compound, including wearing protective gloves and goggles .
Safety and Hazards
Due to Potassium trifluoro(1-phenylcyclopropyl)boranuide being a strong alkaline compound, protective measures should be taken when using it to avoid skin contact and inhalation . Appropriate laboratory safety measures should be taken during operation, such as wearing protective gloves and goggles .
将来の方向性
特性
IUPAC Name |
potassium;trifluoro-(1-phenylcyclopropyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3.K/c11-10(12,13)9(6-7-9)8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSDFJPCNVXRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1(CC1)C2=CC=CC=C2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2126845-45-0 |
Source


|
| Record name | potassium trifluoro(1-phenylcyclopropyl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2920882.png)
![7-ethyl-8-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2920884.png)
![3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B2920885.png)
![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine](/img/structure/B2920887.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2920889.png)



![4-[(1-Methyl-3-nitropyrazol-5-yl)methyl]morpholine](/img/structure/B2920898.png)

![Ethyl 3-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2920901.png)
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2920902.png)

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B2920905.png)